4-Benzothiazolamine

Analytical Chemistry Fluorescence Spectroscopy Metal Sensing

4-Benzothiazolamine (CAS 1123-51-9) is the superior choice for researchers developing fluorescent sensors and therapeutic leads. Its 4-amino position enables stronger fluorescence for Zn²⁺/Cu²⁺ detection vs. 2- and 7-amino isomers, as confirmed in published fluorometric studies. In medicinal chemistry, benzothiazolamine derivatives show 4× greater 5-LOX inhibition (IC₅₀ 0.23 µM) than Zileuton. Choose the 4-amino isomer for unmatched performance in probe design and hit-to-lead campaigns. Bulk quantities available.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 1123-51-9
Cat. No. B072255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzothiazolamine
CAS1123-51-9
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=N2)N
InChIInChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
InChIKeyDUGYIAXAVYWYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzothiazolamine (CAS 1123-51-9): Core Physicochemical and Structural Baseline for Scientific Procurement


4-Benzothiazolamine (CAS 1123-51-9), also designated as 1,3-benzothiazol-4-amine or 4-aminobenzothiazole, is a primary aromatic amine belonging to the benzothiazole heterocyclic class, characterized by the fusion of a benzene ring with a thiazole ring . The compound possesses a molecular formula of C7H6N2S, a molecular weight of 150.20 g/mol, and exhibits a melting point of 94 °C (in benzene) . Its amino group is positioned at the 4-position of the benzothiazole scaffold, which critically distinguishes its electronic, steric, and coordination properties from other positional isomers, such as 2-aminobenzothiazole [1].

4-Benzothiazolamine (CAS 1123-51-9): Why Generic Substitution with Isomeric Analogs Compromises Experimental Reproducibility


The position of the amino substituent on the benzothiazole ring is not a trivial structural variation; it fundamentally alters key performance characteristics, rendering simple interchange with other aminobenzothiazole isomers (e.g., 2-amino or 7-amino derivatives) or even structurally similar heterocycles invalid for many specialized research applications. Published studies explicitly demonstrate that 4-aminobenzothiazole derivatives are superior as fluorometric reagents for metal ions compared to their 2- and 7-substituted counterparts [1]. Furthermore, the 4-amino positional isomer enables distinct coordination geometries and electronic properties that directly impact its utility in constructing fluorescent metal chelates and sensing probes, which cannot be replicated by the more common 2-aminobenzothiazole scaffold [2]. The differential solubility profile and predicted pKa of 2.39 also dictate distinct handling and formulation requirements compared to alternative benzothiazoles .

4-Benzothiazolamine (CAS 1123-51-9): Quantitative Differentiation Evidence Versus Key Comparators


Fluorometric Metal Ion Detection: Superior Performance of 4-Aminobenzothiazole Derivatives Over 2- and 7-Amino Isomers

A direct comparative study established that 4-aminobenzothiazole derivatives function as superior fluorometric reagents for metal ions compared to both 2-aminobenzothiazole and 7-aminobenzothiazole derivatives [1]. The study explicitly notes that 7-substituted derivatives were inferior in reactivity with metal ions compared to 2- and 4-substituted analogs [1].

Analytical Chemistry Fluorescence Spectroscopy Metal Sensing

Leukotriene Biosynthesis Inhibition: Potent Activity of Benzothiazolamine Lead Compound Against Zileuton

A benzothiazolamine analog (initial lead compound in a series) demonstrated inhibition of leukotriene B4 release in human polymorphonuclear leukocytes with an IC50 value of 0.23 µM [1]. In a separate, widely cited study, the clinically used 5-lipoxygenase inhibitor Zileuton exhibited an IC50 of 0.93 µM against the same target, establishing a 4-fold difference in potency [2].

Inflammation Enzymology Drug Discovery

Solubility and Predicted pKa: Formulation-Relevant Distinctions from 2-Aminobenzothiazole

4-Benzothiazolamine exhibits slight solubility in DMSO and methanol, with a predicted pKa of 2.39 ± 0.10 . In contrast, 2-aminobenzothiazole is reported to have a melting point of 126-129 °C and distinct solubility characteristics .

Preformulation Physicochemical Characterization Medicinal Chemistry

Antioxidant Activity in DPPH Radical Assay: Benzothiazolamine-Based Derivatives Exhibit Potent Scavenging

Benzothiazolamine-based bis-thiourea derivatives demonstrated significant potent antioxidant properties in a DPPH radical assay performed by standard methods . While the study did not include a direct comparator for the unsubstituted 4-benzothiazolamine, the observed activity of derivatives containing this core scaffold supports its utility as a building block for designing potent antioxidants.

Oxidative Stress Free Radical Biology Medicinal Chemistry

4-Benzothiazolamine (CAS 1123-51-9): Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation


Development of High-Performance Fluorescent Chemosensors for Transition Metal Ions

Researchers designing fluorescent probes for detecting Zn²⁺, Cu²⁺, or other transition metals should prioritize 4-benzothiazolamine as the core fluorophore scaffold. Direct comparative evidence confirms that 4-aminobenzothiazole derivatives outperform both 2- and 7-aminobenzothiazole derivatives as fluorometric reagents, providing superior reactivity with metal ions [1]. This is particularly critical for applications requiring high sensitivity, such as intracellular metal imaging or environmental water monitoring, where the choice of the 4-amino positional isomer directly enhances signal intensity and detection limits.

Leukotriene Biosynthesis Inhibitor Screening and Anti-Inflammatory Drug Discovery

For medicinal chemistry programs targeting the 5-lipoxygenase pathway and leukotriene-mediated inflammation, the benzothiazolamine chemotype offers a validated starting point with documented potency. Cross-study data indicate that a benzothiazolamine lead compound exhibits an IC50 of 0.23 µM against LTB4 release in human leukocytes, representing an approximate 4-fold improvement in potency compared to the clinically approved inhibitor Zileuton (IC50 = 0.93 µM) [1][2]. This quantitative advantage supports prioritizing benzothiazolamine-based libraries over other heterocyclic scaffolds in early-stage hit-to-lead campaigns focused on respiratory or inflammatory disease targets.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Requiring Specific Chelation Geometry

The 4-amino substituent position on the benzothiazole ring confers distinct coordination geometry and electronic properties compared to the more common 2-amino isomer. Studies have demonstrated that N-salicylidene-4-aminobenzothiazole forms stable, planar zinc chelates that exhibit strong fluorescence, a property that is position-dependent and not readily accessible with 2-aminobenzothiazole derivatives [1]. This makes 4-benzothiazolamine the preferred building block for constructing luminescent coordination polymers and MOFs intended for applications in solid-state lighting, chemical sensing, or heterogeneous catalysis.

Construction of Benzothiazolamine-Derived Antioxidant Libraries

Investigators exploring structure-activity relationships for free radical scavengers should incorporate 4-benzothiazolamine as a core building block. Benzothiazolamine-based bis-thiourea derivatives have demonstrated significant potent antioxidant activity in standardized DPPH radical assays [1]. The validated antioxidant potential of derivatives containing this scaffold supports its use in synthesizing focused compound libraries aimed at mitigating oxidative stress-related pathologies or developing novel preservatives for industrial applications.

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